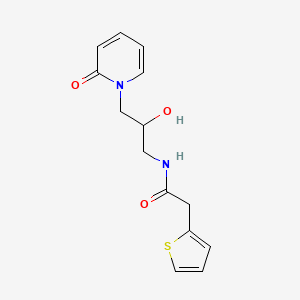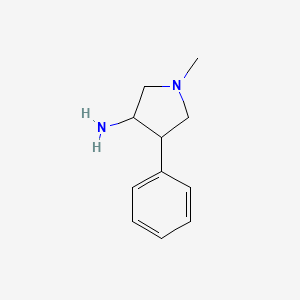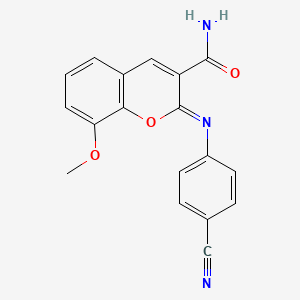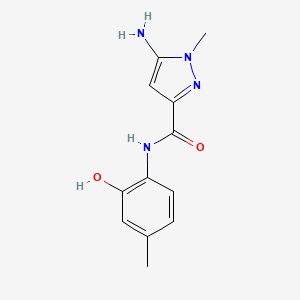
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as PH-797804, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, making it a promising candidate for the treatment of several diseases.
Mecanismo De Acción
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide works by inhibiting the activity of p38 MAP kinase, a protein that is involved in various biological processes such as inflammation, cell differentiation, and apoptosis. By inhibiting the activity of p38 MAP kinase, this compound can have a significant impact on various biological processes, making it a promising candidate for the treatment of several diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. Some of the effects of this compound include:
1. Anti-inflammatory: this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases.
2. Analgesic: this compound has been shown to reduce pain in animal models, making it a promising candidate for the treatment of chronic pain.
3. Anti-tumor: this compound has been shown to inhibit the growth of various types of cancer cells, making it a promising candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: this compound is a highly potent inhibitor of p38 MAP kinase, making it a valuable tool for studying the role of this protein in various biological processes.
2. Specificity: this compound is a specific inhibitor of p38 MAP kinase, making it a valuable tool for studying the function of this protein in various biological processes.
Some of the limitations of this compound include:
1. Toxicity: this compound has been shown to be toxic at high doses, making it important to use appropriate safety precautions when working with this compound.
2. Stability: this compound is sensitive to light and air, making it important to store this compound properly to ensure its stability.
Direcciones Futuras
There are several future directions for the study of 5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide. Some of these directions include:
1. Clinical trials: this compound has shown promising results in preclinical studies, making it important to conduct clinical trials to determine its safety and efficacy in humans.
2. Combination therapies: this compound may be used in combination with other drugs to enhance its therapeutic potential.
3. Development of new analogs: New analogs of this compound may be developed to improve its potency, specificity, and safety.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the role of p38 MAP kinase in various diseases. While there are some limitations to working with this compound, its potential therapeutic benefits make it an important compound for future research.
Métodos De Síntesis
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-hydroxy-4-methylbenzaldehyde with hydrazine hydrate to form 2-hydroxy-4-methylphenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 1-methyl-3-oxo-1,2,3,4-tetrahydro-5-pyrazolecarboxylic acid ethyl ester. The final step involves the reaction of this compound with 4-amino-5-chloro-2-methoxybenzoic acid to form this compound.
Aplicaciones Científicas De Investigación
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a significant impact on various biological processes, making it a promising candidate for the treatment of several diseases. Some of the areas where this compound has been studied include:
1. Inflammation: this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
2. Pain: this compound has been shown to have analgesic properties and has been studied for its potential use in the treatment of chronic pain.
3. Cancer: this compound has been shown to have anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
5-amino-N-(2-hydroxy-4-methylphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-3-4-8(10(17)5-7)14-12(18)9-6-11(13)16(2)15-9/h3-6,17H,13H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBPQADWGSIHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)N)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


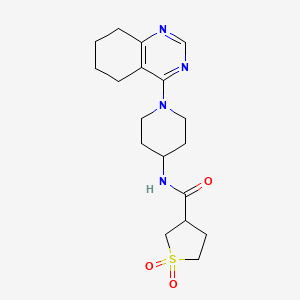
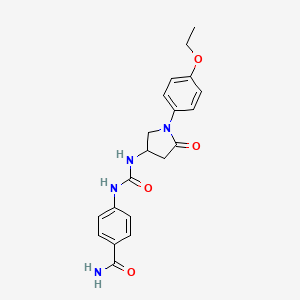
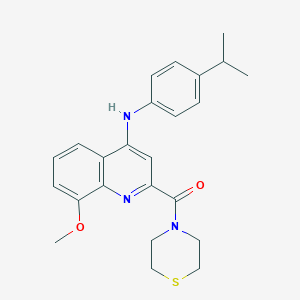

![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2804739.png)


![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)
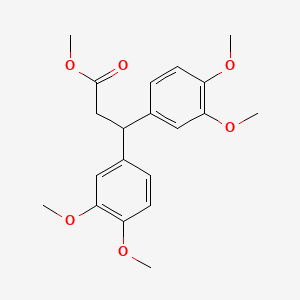
![4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2804746.png)
